molecular formula C21H24N2O3 B5566931 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one

8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one

Cat. No.: B5566931
M. Wt: 352.4 g/mol
InChI Key: NNNYZVJYKZYKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one is a complex organic compound featuring a unique tetracyclic structure. This compound is characterized by the presence of a piperidine ring, an oxygen atom, and a nitrogen atom within its framework. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, which is then integrated into the tetracyclic structure through a series of cyclization and functionalization reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s biological activity is studied to understand its effects on cellular processes and pathways. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: Research into the compound’s pharmacological properties can lead to the discovery of new treatments for diseases. Its potential as an anticancer, antiviral, or antimicrobial agent is of particular interest.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in inhibiting cancer cell growth or preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one include other piperidine derivatives and tetracyclic compounds. Examples include:

  • Piperidine
  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and tetracyclic structure. This distinct configuration imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-hydroxy-17-piperidin-1-yl-18-oxa-15-azatetracyclo[8.8.0.02,7.011,17]octadeca-1(10),2,4,6,8-pentaen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-18-13-16-17-9-6-10-22-20(25)21(17,23-11-4-1-5-12-23)26-19(16)15-8-3-2-7-14(15)18/h2-3,7-8,13,17,24H,1,4-6,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYZVJYKZYKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C23C(CCCNC2=O)C4=C(O3)C5=CC=CC=C5C(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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